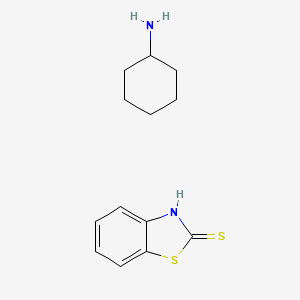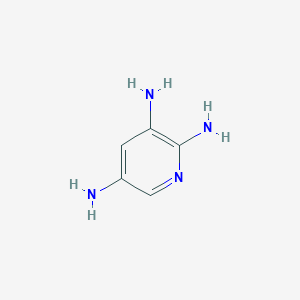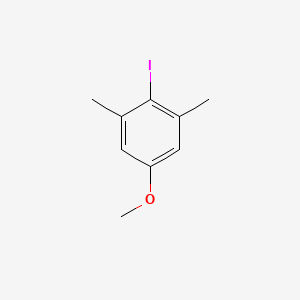![molecular formula C15H20N2O5 B1628124 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid CAS No. 65717-98-8](/img/no-structure.png)
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly known as TETA, is a chelating agent that has been extensively studied for its potential applications in various fields of science. TETA is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its high affinity towards transition metal ions.
Aplicaciones Científicas De Investigación
TETA has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, TETA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TETA has been studied for its potential use as a fertilizer and plant growth regulator. In environmental science, TETA has been studied for its potential use in the removal of heavy metal ions from contaminated soil and water.
Mecanismo De Acción
TETA acts as a chelating agent by binding to transition metal ions such as copper, iron, and zinc. This binding results in the formation of stable complexes that can be easily excreted from the body. TETA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
TETA has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TETA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TETA is its high affinity towards transition metal ions, which makes it a useful tool for the study of metal ion-dependent processes. However, TETA has limitations in terms of its stability and solubility, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TETA, including the development of more stable and soluble derivatives, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential use in agriculture and environmental science.
In conclusion, TETA is a chelating agent that has been extensively studied for its potential applications in various fields of science. Its high affinity towards transition metal ions makes it a useful tool for the study of metal ion-dependent processes, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TETA in these areas.
Métodos De Síntesis
TETA can be synthesized by the reaction of ethylenediamine with 2,4,6-trimethylbenzoyl chloride, followed by the addition of glycine and formaldehyde. This reaction results in the formation of TETA, which can be purified through various methods such as recrystallization, column chromatography, or ion exchange chromatography.
Propiedades
Número CAS |
65717-98-8 |
|---|---|
Nombre del producto |
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid |
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
2-[[2-amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-8-4-9(2)13(10(3)5-8)14(15(16)22)17(6-11(18)19)7-12(20)21/h4-5,14H,6-7H2,1-3H3,(H2,16,22)(H,18,19)(H,20,21) |
Clave InChI |
FXVKXNAXJZIDLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




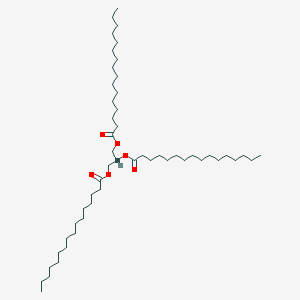
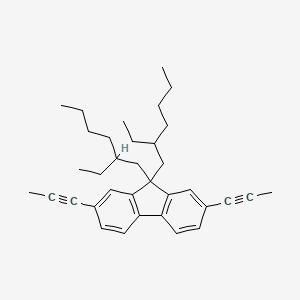
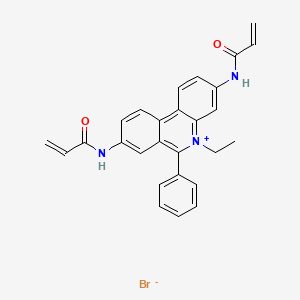
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)
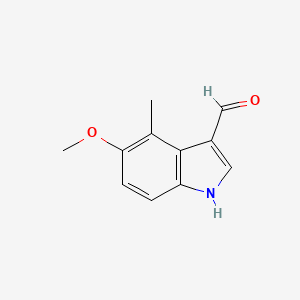
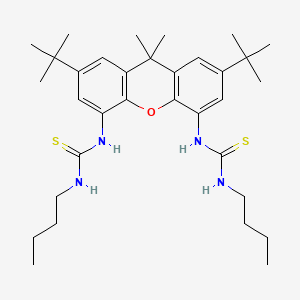
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
